molecular formula C58H64O2S6 B13347451 3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde

3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde

Cat. No.: B13347451
M. Wt: 985.5 g/mol
InChI Key: FGLDSWVOVXMNJV-UHFFFAOYSA-N
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Description

3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[1212002,1204,1105,9015,25017,24018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde is a complex organic compound with a unique structure that includes multiple hexyl groups and a hexathiaoctacyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde typically involves multi-step organic reactions. These steps may include:

  • Formation of the hexathiaoctacyclo framework through cyclization reactions.
  • Introduction of hexyl groups via alkylation reactions.
  • Functionalization of the phenyl groups with hexyl substituents.
  • Final steps involving the introduction of aldehyde groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aldehyde groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The phenyl and hexyl groups may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a candidate for studying novel organic reactions and mechanisms.

Biology

In biological research, the compound may be explored for its potential bioactivity. Its interactions with biological molecules and systems can provide insights into new therapeutic agents.

Medicine

The compound’s structure may allow it to interact with specific biological targets, making it a potential candidate for drug development. Research may focus on its efficacy and safety in treating various diseases.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism by which 3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde exerts its effects depends on its interactions with molecular targets. These may include:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering membrane properties: Affecting the fluidity and permeability of cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.

    3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-diol: Similar structure but with alcohol groups instead of aldehydes.

Uniqueness

The uniqueness of 3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde lies in its specific arrangement of hexyl and phenyl groups, as well as the presence of multiple sulfur atoms in the hexathiaoctacyclo framework. This structure imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C58H64O2S6

Molecular Weight

985.5 g/mol

IUPAC Name

3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde

InChI

InChI=1S/C58H64O2S6/c1-5-9-13-17-21-37-23-27-39(28-24-37)57(31-19-15-11-7-3)45-49-43(33-41(35-59)61-49)63-51(45)53-47(57)55-56(65-53)48-54(66-55)52-46(50-44(64-52)34-42(36-60)62-50)58(48,32-20-16-12-8-4)40-29-25-38(26-30-40)22-18-14-10-6-2/h23-30,33-36H,5-22,31-32H2,1-4H3

InChI Key

FGLDSWVOVXMNJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(CCCCCC)C8=CC=C(C=C8)CCCCCC)C9=C(S7)C=C(S9)C=O)SC1=C3SC(=C1)C=O)CCCCCC

Origin of Product

United States

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